7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide
Overview
Description
7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide involves multiple steps. One common synthetic route includes the cyclization of ethylacetoacetate with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce corresponding amines .
Scientific Research Applications
7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antiviral and antimicrobial activities.
Medicine: Research has explored its potential as an antimalarial and antileishmanial agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide include other quinoline derivatives and pyrazole-containing compounds . These compounds share structural similarities but may differ in their specific biological activities and applications. For example, imidazole-containing compounds also exhibit a wide range of biological activities and are used in various therapeutic applications .
Properties
IUPAC Name |
7-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]-8-methyl-2-pyridin-2-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O/c1-13-18(23)8-7-16-17(22(29)25-11-15-12-28(3)27-14(15)2)10-20(26-21(13)16)19-6-4-5-9-24-19/h4-10,12H,11H2,1-3H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVLWRZKZYYFTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC3=CN(N=C3C)C)C4=CC=CC=N4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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